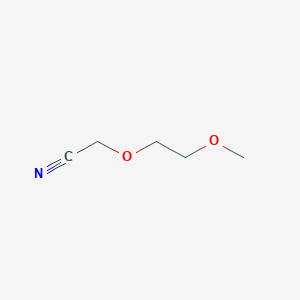

2-(2-Methoxyethoxy)acetonitrile

Description

Properties

IUPAC Name |

2-(2-methoxyethoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-7-4-5-8-3-2-6/h3-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHALGCHIHJRFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135290-24-3 | |

| Record name | 2-(2-methoxyethoxy)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Characterization of 2-(2-Methoxyethoxy)acetonitrile (MEA-CN) for Next-Generation Battery Electrolytes

This is an in-depth technical guide on the physicochemical properties and electrochemical evaluation of 2-(2-Methoxyethoxy)acetonitrile (MEA-CN) for battery research.

Executive Summary: The Strategic Value of MEA-CN

2-(2-Methoxyethoxy)acetonitrile (CAS: 135290-24-3), often abbreviated as MEA-CN or MEAN , represents a critical class of bifunctional electrolyte solvents designed to bridge the gap between high-voltage stability and ionic conductivity.

Conventional carbonate electrolytes (EC/DMC) struggle above 4.3 V vs. Li/Li

MEA-CN combines these functionalities into a single "glyme-nitrile" hybrid molecule:

-

Ether Segment (

): Provides strong chelation for Li -

Nitrile Segment (

): Lowers the Highest Occupied Molecular Orbital (HOMO) energy, significantly extending the anodic stability window to >4.5 V and suppressing oxidative decomposition on high-voltage cathodes (e.g., NMC811, LCO).

This guide outlines the theoretical profile, synthesis considerations, and rigorous experimental protocols required to validate MEA-CN as a superior electrolyte candidate.

Molecular Structure & Predicted Physicochemical Profile[1]

Structural Analysis

The molecule consists of a methoxyethoxy tail attached to an acetonitrile head.

Formula:

-

Chelation Site: The two ether oxygens form a bidentate ligand structure capable of wrapping around Li

, similar to dimethoxyethane (DME). -

Electron Withdrawing Group (EWG): The cyano (

) group withdraws electron density from the ether backbone, making the ether oxygens less prone to oxidative attack at high voltages compared to standard glymes.

Predicted Properties Table

Note: Values are derived from homologous series (Methoxyacetonitrile vs. Diglyme) and group contribution methods.

| Property | Predicted Value / Range | Comparative Benchmark | Significance for Batteries |

| Molecular Weight | 115.13 g/mol | Acetonitrile (41.05) | Higher MW implies lower volatility. |

| Boiling Point | 180–200 °C | Acetonitrile (82 °C) | significantly safer; reduced flammability and vapor pressure. |

| Viscosity ( | 1.2 – 2.5 cP (at 25°C) | Diglyme (2.0 cP) | Low enough for high ionic mobility, higher than pure AN. |

| Dielectric Constant ( | 15 – 25 | Acetonitrile (37.5) | Moderate |

| Anodic Stability | > 4.8 V vs. Li/Li | Glymes (< 4.0 V) | Enables use with high-voltage cathodes (NMC, HV-LCO). |

| Li | Bidentate/Tridentate | Monodentate (AN) | Improved solubility of Li salts; stable solvation shell. |

Solvation Mechanism & Electrochemical Stability

The primary advantage of MEA-CN is its hybrid solvation mechanism . In a typical electrolyte (e.g., 1M LiTFSI in MEA-CN), the Li

Diagram: Solvation Dynamics

The following diagram illustrates the competitive solvation and the resulting oxidative stability.

Figure 1: Solvation mechanism of MEA-CN. The ether oxygens provide the primary solvation for Li

Experimental Protocols for Validation

To validate MEA-CN for battery applications, the following self-validating protocols must be executed. These protocols ensure data integrity and reproducibility.[1]

Protocol A: Electrochemical Stability Window (ESW) Determination

Objective: Determine the anodic (oxidation) and cathodic (reduction) limits of the electrolyte.

-

Cell Assembly:

-

Working Electrode: Platinum (Pt) disk (polished to mirror finish, 0.05 µm alumina).

-

Counter Electrode: Lithium metal foil.

-

Reference Electrode: Lithium metal foil.

-

Electrolyte: 1.0 M LiTFSI in MEA-CN (dried to <10 ppm

).

-

-

Method (Linear Sweep Voltammetry - LSV):

-

OCV Check: Measure Open Circuit Voltage for 2 hours to ensure stability.

-

Anodic Sweep: Scan from OCV to 6.0 V vs. Li/Li

at 0.1 mV/s. -

Cathodic Sweep: Scan from OCV to 0.0 V vs. Li/Li

at 0.1 mV/s.

-

-

Validation Criteria:

-

Anodic Limit: Defined as the voltage where current density exceeds 10 µA/cm² .

-

Pass/Fail: If anodic limit < 4.5 V, the solvent is unsuitable for high-voltage cathodes.

-

Protocol B: Ionic Conductivity vs. Temperature

Objective: Measure ion transport efficiency across operating temperatures (-20°C to 60°C).

-

Setup: Use a conductivity probe with a known cell constant (

) or a symmetric blocking electrode cell (SS|Electrolyte|SS). -

Measurement (Electrochemical Impedance Spectroscopy - EIS):

-

Frequency Range: 1 MHz to 1 Hz.

-

Amplitude: 10 mV AC.

-

Temperature Steps: Measure at 10°C intervals, allowing 1 hour equilibration at each step.

-

-

Calculation:

-

Extract bulk resistance (

) from the high-frequency intercept of the Nyquist plot. -

Calculate conductivity:

(S/cm).

-

-

Analysis: Plot

vs.-

Insight: A linear plot indicates Arrhenius behavior (liquid-like transport). A curved plot (VTF behavior) suggests coupling with polymer-like segmental motion.

-

Protocol C: Aluminium Current Collector Corrosion Test

Objective: Nitriles can sometimes corrode Al current collectors at high voltages. This test verifies compatibility.

-

Cell: Al foil (working) vs. Li metal (counter/reference).

-

Method (Chronoamperometry):

-

Hold voltage at 4.6 V vs. Li/Li

for 24 hours.

-

-

Validation:

-

Current should decay to a stable leakage value (< 1 µA/cm²).

-

Fail Condition: If current rises (pitting corrosion), the solvent requires a passivation additive (e.g.,

or

-

Workflow Visualization

The following diagram outlines the logical flow from material preparation to final cell validation.

Figure 2: Step-by-step evaluation workflow for MEA-CN electrolytes.

Safety & Handling Guidelines

While MEA-CN is less volatile than Acetonitrile, it shares chemical hazards inherent to both ethers and nitriles.

-

Peroxide Formation: Like all ethers, MEA-CN can form explosive peroxides upon prolonged exposure to air.

-

Control: Store under Argon/Nitrogen. Test for peroxides using KI starch paper before distillation.

-

-

Cyanide Metabolism: Nitriles can be metabolized to cyanide in the body.

-

Control: Handle in a fume hood with proper PPE (nitrile gloves are generally resistant, but butyl rubber is superior for prolonged contact).

-

-

Flammability:

-

Control: Keep away from open flames and sparks. Use in an inert atmosphere glovebox (

ppm,

-

References

-

Zhang, H., et al. (2014). "Nitrile-based electrolytes for lithium-ion batteries: Progress and prospects." Energy & Environmental Science. Link

-

Xu, K. (2004). "Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries." Chemical Reviews. Link

-

Yamada, Y., et al. (2013). "Unusual Stability of Acetonitrile-Based Superconcentrated Electrolytes for Lithium-Ion Batteries." Journal of the American Chemical Society. Link

-

Sigma-Aldrich. (2024). "Product Specification: 2-(2-Methoxyethoxy)acetonitrile." MilliporeSigma Catalog. Link

-

Smart, M. C., et al. (2010). "Improved Performance of Lithium-Ion Cells with the Use of Fluorinated Carbonate Electrolytes." Journal of The Electrochemical Society. Link

Sources

Advanced Solvation Mechanics: 2-(2-Methoxyethoxy)acetonitrile (MEAn) in High-Voltage Li-Ion Electrolytes

[1][2]

Executive Summary

2-(2-Methoxyethoxy)acetonitrile (MEAn) represents a strategic hybrid solvent class designed to bridge the gap between the high ionic conductivity of nitriles and the stable solvation capabilities of glymes.[2] In high-voltage Lithium-ion batteries (LIBs), standard carbonate electrolytes oxidize above 4.3V, while standard ethers (glymes) suffer from poor anodic stability.[1][2]

MEAn addresses these limitations through a dual-functional solvation mechanism :

-

The Nitrile (-CN) Moiety: Provides a high dielectric constant (

) to dissociate lithium salts and high anodic stability (>5.0V vs Li/Li -

The Alkoxy Chain (-CH

CH

This guide dissects the molecular-level interactions governing this solvation, providing a roadmap for optimizing MEAn-based electrolytes for next-generation cathodes (e.g., NMC811, LNMO).[1][2]

Physicochemical Architecture

To understand the solvation mechanism, we must first establish the physical baseline of the solvent. MEAn functions as a "cyano-glyme," combining flexible ether linkages with a rigid nitrile terminus.[1][2]

Table 1: Physicochemical Profile of MEAn & Comparative Solvents

Data represents typical values for the alkoxy-acetonitrile class compared to standard baselines.[2]

| Property | MEAn (Cyano-Glyme) | Acetonitrile (AN) | Dimethoxyethane (DME) | Impact on Solvation |

| Molecular Structure | CH | CH | CH | Hybrid chelation capability.[1][2] |

| Viscosity ( | ~1.2 - 1.8 | 0.36 | 0.46 | Higher |

| Dielectric Const.[1][3][4] ( | ~20 - 30 | 37.5 | 7.2 | Moderate |

| Donor Number (DN) | ~15 - 18 | 14.1 | 20.0 | Ether oxygens increase Lewis basicity vs. pure AN.[1][2] |

| Anodic Stability (V) | > 5.2 V | > 5.0 V | ~ 4.0 V | Nitrile group withdraws electron density, protecting ether O. |

The Solvation Mechanism: Competitive Coordination

The core of the MEAn mechanism is the intramolecular competition between the nitrile nitrogen and the ether oxygens for the Li

The "Scorpion" Chelation Model

In dilute to moderate concentrations (1.0 M Li salt), MEAn does not solvate Li

-

Primary Anchor (Ether Oxygens): The hard Lewis basic oxygen atoms in the ethoxy chain bind to the hard Li

cation. This is the energetic driver of solvation, similar to the "crown ether" effect. -

Secondary Anchor (Nitrile Nitrogen): The nitrile group, while a softer base, possesses a strong permanent dipole.[1] It can coordinate to the Li

to complete the solvation shell, or remain free to interact with the bulk solvent lattice.

Dominant Structure:

Concentration-Dependent Evolution[1][2]

-

Dilute (<1M): Solvent Separated Ion Pairs (SSIPs).[2] Li

is fully encapsulated by MEAn.[1] The ether oxygens dominate the inner shell. -

Concentrated (>3M): Contact Ion Pairs (CIPs) and Aggregates (AGGs).[2] The anion (e.g., TFSI

, PF

Visualization of Solvation Pathways

The following diagram illustrates the competitive binding and transport mechanism.

Figure 1: Mechanistic pathway of Li-ion solvation in MEAn, highlighting the dual-role of ether chelation and nitrile coordination.[2]

Transport Phenomena & Electrochemical Implications[1][2][5][6][7][8][9]

Vehicular vs. Grotthuss Transport

Due to the chelating nature of the ethoxy chain, the Li

-

Implication: Conductivity is heavily dependent on the viscosity of the solution. Unlike pure acetonitrile (where Li

hops rapidly between N-sites), MEAn complexes are bulkier.[1][2] -

Optimization: MEAn is often used as a co-solvent or with low-viscosity diluents (e.g., hydrofluoroethers) to decouple conductivity from viscosity.[1][2]

Anodic Stability (The High Voltage Advantage)

The nitrile group's electron-withdrawing nature (

-

Mechanism: In standard glymes, the ether oxygen is prone to oxidation ~4.0V. In MEAn, the nitrile group pulls electron density away from the oxygen, making it harder to remove an electron.

-

Result: Stability extends to >5.0V, enabling the use of high-voltage cathodes like LiNi

Mn

Experimental Protocols for Validation

To confirm the solvation structure in your specific MEAn formulation, the following self-validating protocols are recommended.

Protocol A: Raman Spectroscopy (Coordination Fingerprinting)

Rationale: The C

-

Preparation: Prepare a series of MEAn electrolytes with LiTFSI concentrations ranging from 0.1M to 3.0M.

-

Calibration: Record the spectrum of pure MEAn. Note the free C

N peak at ~2254 cm -

Measurement: Acquire spectra for each concentration (Resolution: <1 cm

). -

Analysis:

-

Look for a new blue-shifted peak at ~2280 cm

.[1][2] This corresponds to -

Validation: If the 2280 cm

peak intensity plateaus while the ether C-O-C peaks (1000-1150 cm

-

Protocol B: Li NMR Diffusion (Transference Number)

Rationale: To determine if Li

-

Target Nuclei:

Li (cation), -

Calculation: Measure self-diffusion coefficients (

, -

Output: Calculate

.

References

-

Seo, D. M., et al. (2012).[1][2] Electrolyte Solvation and Ionic Association II. Acetonitrile-Lithium Salt Mixtures: Highly Dissociated Salts.[1][2][5][6] Journal of The Electrochemical Society.

-

Han, S. D., et al. (2014).[1][2] Solvation Structure and Transport Properties of Solvate Ionic Liquids. The Journal of Physical Chemistry B.

-

Zhang, H., et al. (2021).[1][2] Structure and dynamics of highly concentrated LiTFSI/acetonitrile electrolytes. Physical Chemistry Chemical Physics.[1]

-

Yamada, Y., & Yamada, A. (2015).[1][2] Review—Superconcentrated Electrolytes for Lithium Batteries. Journal of The Electrochemical Society.

-

Asahi Kasei Corp. (2024).[1][2] Acetonitrile-based electrolyte improves temperature range of Li-ion batteries.[1][2] Ceramic Tech Today. [2]

Sources

- 1. 2-(2-methoxyethoxy)acetonitrile | 135290-24-3 [sigmaaldrich.com]

- 2. CAS 71432-53-6: 2-[2-(1-Methylethyl)phenoxy]acetonitrile [cymitquimica.com]

- 3. High‐Power Lithium Metal Batteries Enabled by High‐Concentration Acetonitrile‐Based Electrolytes with Vinylene Carbonate Additive (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. sejong.elsevierpure.com [sejong.elsevierpure.com]

- 6. semanticscholar.org [semanticscholar.org]

A Comprehensive Technical Guide to the Thermal Properties and Boiling Point of 2-(2-Methoxyethoxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the thermal properties, with a specific focus on the boiling point, of 2-(2-Methoxyethoxy)acetonitrile (CAS No. 135290-24-3). While experimental data for this specific compound is limited, this document synthesizes information from analogous compounds, predictive models, and fundamental chemical principles to offer a comprehensive understanding for research and development applications. The guide includes a detailed protocol for the experimental determination of its boiling point, an analysis of its structural impact on thermal stability, and essential safety considerations.

Introduction: Understanding 2-(2-Methoxyethoxy)acetonitrile

2-(2-Methoxyethoxy)acetonitrile is a bifunctional organic molecule incorporating both a nitrile (-C≡N) group and an ether linkage (-O-). This unique combination of functional groups imparts specific chemical and physical properties that are of interest in various fields, including as an intermediate in organic synthesis and potentially in the development of novel pharmaceutical agents. A thorough understanding of its thermal properties is paramount for its safe handling, purification, and application in chemical reactions, particularly those conducted at elevated temperatures.

The presence of the polar nitrile group and the flexible ether chain influences the compound's intermolecular forces, directly impacting its boiling point and other thermal characteristics.[1]

Thermal Properties: A Detailed Analysis

Due to the scarcity of direct experimental data for 2-(2-Methoxyethoxy)acetonitrile, we will draw upon data from analogous compounds and general principles of organic chemistry to build a profile of its thermal behavior.

Boiling Point: Theoretical and Comparative Insights

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. It is a critical parameter for distillation-based purification and for defining the conditions of its use as a solvent or reactant. The boiling point is primarily influenced by the strength of intermolecular forces.

For 2-(2-Methoxyethoxy)acetonitrile, the key intermolecular interactions are:

-

Dipole-Dipole Interactions: The nitrile group has a strong dipole moment due to the high electronegativity of nitrogen, leading to significant dipole-dipole attractions between molecules. This is a major contributor to a higher boiling point than nonpolar compounds of similar molecular weight.

-

Van der Waals Forces: As with all molecules, London dispersion forces are present and increase with molecular size and surface area.

-

Ether Linkage Effects: The ether group introduces some polarity and flexibility to the molecule but does not participate in hydrogen bonding (with itself).

A structurally similar compound, 2-(2-methoxyethoxy)ethanol, which has a hydroxyl group instead of a nitrile group, has a reported boiling point of 194 °C.[2] Given that the nitrile group generally leads to a lower boiling point than a hydroxyl group (due to the latter's ability to hydrogen bond), the boiling point of 2-(2-Methoxyethoxy)acetonitrile is expected to be somewhat lower than 194 °C. For comparison, the predicted boiling point of a related compound, 2-(2-phenylethoxy)acetonitrile, is approximately 271 °C, though the presence of the phenyl group significantly increases the molecular weight and polarizability.[3]

Other Key Thermal Properties

A comprehensive understanding of a compound's thermal behavior extends beyond its boiling point. The following table summarizes the available and inferred thermal data for 2-(2-Methoxyethoxy)acetonitrile.

| Property | Value | Source & Comments |

| Boiling Point | Data not available; predicted to be lower than 194 °C | Inferred by comparison to 2-(2-methoxyethoxy)ethanol.[2] |

| Flash Point | No data available. | Safety Data Sheet for 2-(2-Methoxyethoxy)acetonitrile.[4] |

| Autoignition Temperature | No data available. | Safety Data Sheet for 2-(2-Methoxyethoxy)acetonitrile.[4] |

| Decomposition Temperature | No data available. | Safety Data Sheet for 2-(2-Methoxyethoxy)acetonitrile.[4] |

Thermal Stability and Decomposition

The thermal stability of 2-(2-Methoxyethoxy)acetonitrile is dictated by the strength of its covalent bonds. The molecule contains both ether and nitrile functionalities, which will influence its decomposition pathway.

-

Ether Moiety: Aliphatic ethers can undergo thermal decomposition, often through radical chain mechanisms. The C-O bonds are generally strong, but decomposition can be initiated at weaker C-H or C-C bonds.

-

Nitrile Moiety: The carbon-nitrogen triple bond in the nitrile group is very strong and requires significant energy to break. Aliphatic nitriles are generally considered to be thermally stable. However, under high temperatures, decomposition can occur, potentially leading to the release of toxic fumes such as hydrogen cyanide and oxides of nitrogen.[5]

Given the presence of the ether linkage, thermal decomposition is likely to initiate in the methoxyethoxy portion of the molecule at temperatures exceeding its boiling point. The specific decomposition products would need to be determined experimentally, for instance, through techniques like thermogravimetric analysis coupled with mass spectrometry (TGA-MS).

Experimental Determination of Boiling Point: A Validated Protocol

The following protocol details the micro-scale determination of the boiling point of 2-(2-Methoxyethoxy)acetonitrile using the Thiele tube method. This method is suitable for small sample volumes and provides accurate results.

Principle

A small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the temperature rises, the air inside the capillary tube expands and escapes as bubbles. When the liquid reaches its boiling point, the rate of bubbling becomes rapid and continuous as the vapor pressure of the liquid equals the atmospheric pressure. Upon cooling, the bubbling stops, and the liquid is drawn into the capillary tube. The temperature at which this occurs is the boiling point.

Materials and Apparatus

-

2-(2-Methoxyethoxy)acetonitrile (sample)

-

Thiele tube

-

High-temperature heating oil (e.g., mineral oil or silicone oil)

-

Thermometer (calibrated)

-

Fusion tube (small test tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Stand and clamps

-

Rubber band or wire for attaching the fusion tube to the thermometer

Step-by-Step Methodology

-

Preparation:

-

Fill the Thiele tube with heating oil to a level above the top of the side arm.

-

Add a few drops of 2-(2-Methoxyethoxy)acetonitrile into the fusion tube to a height of about 1-2 cm.

-

Place the capillary tube, with its sealed end uppermost, into the fusion tube containing the sample.

-

-

Assembly:

-

Attach the fusion tube to the thermometer using a rubber band or wire, ensuring the bottom of the fusion tube is level with the thermometer bulb.

-

Clamp the Thiele tube to a stand and carefully insert the thermometer and fusion tube assembly into the oil bath. The oil level should be above the sample in the fusion tube but below the opening of the fusion tube.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.[6] The convection currents in the oil will ensure uniform heating.

-

Observe the capillary tube. As the temperature increases, a slow stream of air bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor of the liquid has displaced all the air from the capillary tube.

-

-

Boiling Point Determination:

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the capillary tube closely. The rate of bubbling will decrease.

-

The boiling point is the temperature at which the stream of bubbles stops, and the liquid begins to enter the capillary tube.[7] Record this temperature.

-

-

Confirmation (Optional but Recommended):

-

Allow the temperature to drop further, and then slowly reheat the apparatus to obtain a second reading.

-

The two readings should be in close agreement.

-

Experimental Workflow Diagram

Caption: Workflow for micro-scale boiling point determination.

Safety and Handling

As a Senior Application Scientist, I must emphasize that adherence to safety protocols is non-negotiable.

Hazard Identification

Based on available Safety Data Sheets (SDS), 2-(2-Methoxyethoxy)acetonitrile is classified with the following hazards:

-

Harmful if swallowed.[4]

-

Causes skin irritation.[4]

-

Causes serious eye irritation.[4]

-

May cause respiratory irritation.[4]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[8][9]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[8][9]

-

Handling: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Fire Safety: While the flash point is not reported, assume the compound is flammable and keep it away from open flames and other ignition sources.[9]

-

Disposal: Dispose of waste in designated organic waste containers in accordance with institutional and local regulations. Do not pour down the drain.[9]

Conclusion

This guide provides a foundational understanding of the thermal properties and boiling point of 2-(2-Methoxyethoxy)acetonitrile. While direct experimental data remains to be fully characterized, the principles of chemical structure and analogy to related compounds offer valuable insights for its application in research and development. The provided experimental protocol for boiling point determination offers a reliable method for obtaining this crucial physical constant. As with any chemical, a commitment to rigorous safety practices is essential when handling this compound.

References

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

-

Determination of Boiling Point (B.P). Vijay Nazare. Retrieved from [Link]

-

The MSDS HyperGlossary: Nitrile. Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. Retrieved from [Link]

-

Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Retrieved from [Link]

-

2-(2-Methoxyethoxy)ethanol. Wikipedia. Retrieved from [Link]

-

2-(2-Phenylethoxy)acetonitrile Properties. EPA CompTox Chemicals Dashboard. Retrieved from [Link]

-

Determination of boiling point of liquid organic compound Class 11 Chemistry Practical. (2023, November 26). YouTube. Retrieved from [Link]

-

NITRILES. CDC. Retrieved from [Link]

Sources

- 1. 2-(2-methoxyethoxy)acetonitrile | 135290-24-3 [sigmaaldrich.com]

- 2. 2-(2-Methoxyethoxy)ethanol - Wikipedia [en.wikipedia.org]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. hscprep.com.au [hscprep.com.au]

- 9. scienceready.com.au [scienceready.com.au]

Solubility Profiling in 2-(2-Methoxyethoxy)acetonitrile: A Technical Guide for Organic Synthesis & Process Development

Topic: Solubility of Organic Precursors in 2-(2-Methoxyethoxy)acetonitrile Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The selection of a reaction medium is rarely a binary choice between polar and non-polar. 2-(2-Methoxyethoxy)acetonitrile (CAS: 135290-24-3), often abbreviated in technical circles as MEAN or MEVN , represents a "hybrid" solvent class. By fusing the high dielectric constant of a nitrile with the cation-chelating capability of a glycol ether, this solvent offers a unique solubility profile that bridges the gap between volatile nitriles (like Acetonitrile) and high-boiling polar aprotics (like DMF or NMP).

This guide provides a mechanistic analysis of solubility within this medium, establishing a self-validating protocol for determining precursor compatibility and optimizing reaction kinetics.

Part 1: Physicochemical Architecture & Solvation Mechanism

To predict the solubility of organic precursors, one must first understand the solvent's dual-nature architecture. Unlike simple alkyl nitriles, 2-(2-Methoxyethoxy)acetonitrile possesses an internal "glyme-like" tail.

The Structure-Property Relationship

The molecule consists of two distinct functional domains:

-

The Nitrile Head (

): Provides a high dipole moment ( -

The Ether Tail (

): Mimics the structure of 1,2-Dimethoxyethane (DME). This domain acts as a Lewis base, capable of chelating metal cations (Li

Table 1: Comparative Physicochemical Profile

| Property | Acetonitrile (MeCN) | 2-(2-Methoxyethoxy)acetonitrile | DMF |

| Boiling Point | 82°C | ~210°C (Est.)* | 153°C |

| Dielectric Constant ( | 37.5 | High (Predicted >25) | 36.7 |

| Cation Solvation | Poor | Excellent (Chelation) | Moderate |

| Volatility | High | Low | Low |

| Primary Solvation Mode | Dipole-Dipole | Dipole + Chelation | Dipole-Dipole |

*Note: Boiling point is estimated based on the homologous series of methoxy-acetonitriles and industrial data for longer-chain analogues.

The "Dual-Mode" Solvation Mechanism

The critical advantage of this solvent is its ability to dissolve salts and polar precursors that typically require toxic solvents like HMPA or DMPU. The ether oxygen atoms coordinate with the cation of a salt precursor (e.g., Potassium Phthalimide), effectively "nakeding" the anion and increasing its nucleophilicity and solubility.

Part 2: Solubility Prediction for Precursor Classes

Based on Hansen Solubility Parameters (HSP) and functional group analysis, we can categorize organic precursors by their expected solubility behavior in 2-(2-Methoxyethoxy)acetonitrile.

High Solubility (>100 mg/mL)

-

Polar Aprotic Electrophiles: Alkyl halides, Tosylates, and Mesylates. The solvent's polarity matches these leaving groups well.

-

Heterocycles: Pyridines, Imidazoles, and Pyrimidines. The nitrogen lone pairs interact favorably with the solvent's dipole.

-

Organometallic Precursors: Lithium and Magnesium reagents (Grignard). Note: While soluble, care must be taken regarding reactivity with the nitrile group (though the ether tail provides stabilization similar to THF).

Moderate Solubility (10–100 mg/mL)

-

Amino Acids (Protected): Boc- or Fmoc-protected amino acids dissolve well due to the organic protecting groups.

-

Carboxylic Acids: Soluble, but may require slight warming due to dimer formation in the bulk phase.

-

Inorganic Salts: Unlike pure Acetonitrile, this solvent dissolves alkali metal salts (e.g., K2CO3, CsF) significantly better due to the chelation effect, making it ideal for heterogeneous catalysis.

Low Solubility (<10 mg/mL)

-

Highly Lipophilic Hydrocarbons: Long-chain alkanes (Hexane, Heptane) are immiscible or poorly soluble.

-

Naked Peptides/Zwitterions: Without protecting groups, the high lattice energy of zwitterions often overcomes the solvation energy.

Part 3: Experimental Protocol (Self-Validating)

Do not rely on literature values alone. Batch-to-batch variability in precursor purity can alter solubility. Use this Thermodynamic Saturation Protocol to generate definitive data.

Materials Required[1]

-

Solvent: 2-(2-Methoxyethoxy)acetonitrile (Anhydrous, <50 ppm water).

-

Precursor: Target organic compound (dried).

-

Equipment: HPLC with UV/Vis or CAD detector, Temperature-controlled shaker, 0.22 µm PTFE syringe filters.

The Workflow

Step 1: Supersaturation Add the precursor to 5.0 mL of solvent in a sealed glass vial until a visible solid precipitate remains (suspension).

Step 2: Equilibration (The Validation Step) Agitate the suspension at the target temperature (e.g., 25°C) for 24 hours.

-

Validation Check: If the solid disappears, add more precursor. A solid phase must be present to ensure thermodynamic equilibrium.

Step 3: Sampling & Filtration Stop agitation and allow the suspension to settle for 1 hour. Draw 0.5 mL of the supernatant and filter through a 0.22 µm PTFE filter (pre-wetted with solvent to prevent adsorption losses).

Step 4: Quantitation Dilute the filtrate 1:100 with mobile phase and analyze via HPLC. Calculate concentration using a pre-established calibration curve.

Part 4: Strategic Applications & Safety

When to Use This Solvent

Switch from Acetonitrile or DMF to 2-(2-Methoxyethoxy)acetonitrile when:

-

Reaction Temperature > 85°C: You need the thermal stability of the nitrile but the boiling point of a glyme.

-

Salt Solubility is Limiting: Your nucleophile (e.g., NaN3, KCN) is insoluble in MeCN, but you wish to avoid the workup difficulties of DMF/DMSO.

-

Battery Research: You are formulating high-voltage electrolytes where oxidative stability (nitrile) and ion transport (ether) are required [1].

Safety & Handling

-

Toxicity: Like all nitriles, this compound can metabolize to release cyanide in vivo, though the ether tail modifies absorption. Treat as Acutely Toxic (Oral/Dermal) .[1][2]

-

Permeation: The glycol ether moiety increases skin permeability. Double-gloving (Nitrile over Laminate) is recommended.

-

Waste: Segregate as non-halogenated organic solvent. Do not mix with strong acids (risk of hydrolysis to toxic amides/acids).

References

-

National Institute of Standards and Technology (NIST). (2023). Thermophysical Properties of Nitrile-Ether Systems. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (2024). Compound Summary: 2-(2-Methoxyethoxy)acetonitrile.[3][4] National Library of Medicine. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Contextual reference for solubility parameter prediction).

Sources

Methodological & Application

Application Note & Protocol: Enhancing High-Voltage Lithium-Ion Battery Performance with 2-(2-Methoxyethoxy)acetonitrile (MEEAN) Additive

Abstract

The pursuit of higher energy density in lithium-ion batteries (LIBs) necessitates increasing the cell's upper cutoff voltage (>4.3 V).[1] However, this pushes conventional carbonate-based electrolytes beyond their electrochemical stability window, leading to rapid degradation and poor cycle life.[1][2] This document provides a detailed guide for researchers on the use of 2-(2-Methoxyethoxy)acetonitrile (MEEAN), a functional nitrile additive, to stabilize electrolyte performance at high voltages. We will explore the underlying mechanism of action and provide step-by-step protocols for electrolyte preparation and electrochemical evaluation, enabling the development of more durable and higher-energy LIBs.

Introduction: The High-Voltage Challenge

State-of-the-art LIBs rely on electrolytes typically composed of a lithium salt, like lithium hexafluorophosphate (LiPF₆), dissolved in a mixture of cyclic and linear organic carbonates such as ethylene carbonate (EC) and ethyl methyl carbonate (EMC).[3] While effective up to ~4.2 V, charging to higher voltages (e.g., 4.4 V and above) to maximize the capacity of modern cathodes (like LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811)) triggers aggressive oxidative decomposition of the electrolyte at the cathode surface.[1][4] This parasitic reaction leads to the formation of a thick, unstable cathode-electrolyte interphase (CEI), increased impedance, gas generation, and ultimately, rapid capacity fading.[4][5]

The incorporation of electrolyte additives is a highly effective and economical strategy to address this instability.[5] Additives are molecules added in small quantities (typically 1-5 wt%) that preferentially react at the electrode surface to form a stable, protective interphase layer, preventing bulk electrolyte decomposition.[5] Nitrile-based compounds, including MEEAN, are particularly promising due to their wide electrochemical windows and ability to form robust CEI layers.[4]

Mechanism of Action: The Role of MEEAN

The efficacy of MEEAN as a high-voltage additive stems from its molecular structure and electrochemical properties. The core principle is preferential oxidation .

-

Electrochemical Sacrificial Agent: MEEAN possesses a highest occupied molecular orbital (HOMO) energy level that is lower than that of the carbonate solvents. This means MEEAN will be oxidized on the high-voltage cathode surface at a lower potential than the EC or EMC molecules.

-

Formation of a Stable CEI: This preferential oxidation of MEEAN leads to its decomposition products being incorporated into the CEI. The presence of nitrogen and ether groups in MEEAN is believed to contribute to a thin, uniform, and stable CEI layer that is rich in nitrogenous species and polyethers.

-

Surface Passivation: This newly formed CEI layer effectively passivates the cathode surface. It is electronically insulating but ionically conductive, allowing Li⁺ ions to pass through while blocking electrons and preventing the underlying carbonate solvents from reaching the catalytically active cathode surface and decomposing.[2] This suppression of side reactions is critical for achieving long-term cycling stability at high voltages.[2]

The diagram below illustrates this proposed mechanism.

Caption: Proposed mechanism of MEEAN at the high-voltage cathode interface.

Protocol 1: Preparation of High-Voltage Electrolyte

This protocol details the preparation of a standard high-voltage electrolyte with MEEAN additive. All procedures must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

3.1. Materials and Equipment

-

Lithium Salt: Battery-grade Lithium Hexafluorophosphate (LiPF₆, >99.9%)

-

Solvents: Battery-grade Ethylene Carbonate (EC, anhydrous, >99.9%) and Ethyl Methyl Carbonate (EMC, anhydrous, >99.9%)

-

Additive: 2-(2-Methoxyethoxy)acetonitrile (MEEAN, anhydrous, >99.5%)

-

Equipment:

-

Argon-filled glovebox

-

Analytical balance (±0.1 mg)

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Amber glass storage bottles

-

3.2. Electrolyte Formulation

The baseline electrolyte is 1.0 M LiPF₆ in EC/EMC (3:7 by weight). MEEAN is added at 2% by weight relative to the total electrolyte weight.

| Component | Purpose | Amount (for 50g total) |

| LiPF₆ | Lithium Salt | 6.83 g |

| Ethylene Carbonate (EC) | Solvent / SEI former | 12.95 g |

| Ethyl Methyl Carbonate (EMC) | Co-Solvent | 30.22 g |

| MEEAN | HV Additive | 1.00 g |

3.3. Step-by-Step Procedure

-

Prepare Solvent Mixture: In a volumetric flask, weigh 12.95 g of EC and 30.22 g of EMC. Mix thoroughly with a magnetic stirrer until a homogenous solution is formed. This is the EC/EMC (3:7 w/w) solvent base.

-

Dissolve Lithium Salt: Slowly add 6.83 g of LiPF₆ to the solvent mixture while stirring. Continue stirring until all the salt has completely dissolved. This process can be slightly exothermic. Ensure the solution returns to the glovebox ambient temperature. This creates the baseline electrolyte.

-

Introduce Additive: Weigh 1.00 g of MEEAN and add it to the baseline electrolyte solution.

-

Final Mixing: Stir the final solution for at least 2-3 hours at room temperature to ensure the additive is fully dispersed and the electrolyte is homogenous.

-

Storage: Transfer the prepared electrolyte into a labeled, sealed amber glass bottle. Store inside the glovebox. It is recommended to let the electrolyte rest for 24 hours before use in cell assembly.

Caption: Workflow for the preparation of MEEAN-containing high-voltage electrolyte.

Protocol 2: Electrochemical Evaluation

To validate the effectiveness of the MEEAN additive, the prepared electrolyte should be tested in a standard electrochemical cell, such as a CR2032-type coin cell, using a high-voltage cathode material.

4.1. Cell Assembly

-

Cathode: LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) coated on aluminum foil.

-

Anode: Lithium metal foil.

-

Separator: Microporous polyethylene (PE) or polypropylene (PP) separator.

-

Assembly: Assemble NMC811/Li half-cells in a CR2032 coin cell format inside an argon-filled glovebox. Use the prepared electrolyte with MEEAN and a baseline electrolyte (without MEEAN) for comparison.

4.2. Electrochemical Testing

-

Formation Cycles: Cycle the cells for 2-3 cycles at a low C-rate (e.g., C/10) between 3.0 V and 4.4 V. This step is crucial for the proper formation of the SEI and CEI layers.[1]

-

Linear Sweep Voltammetry (LSV): To determine the electrochemical stability window, perform an LSV scan on a Li/stainless steel cell from Open Circuit Potential (OCP) to 6.0 V vs. Li/Li⁺ at a slow scan rate (e.g., 0.1 mV/s). A higher oxidative stability onset potential is expected for the MEEAN-containing electrolyte.

-

Long-Term Cycling: Cycle the cells at a moderate rate (e.g., C/3 charge, 1C discharge) between 3.0 V and 4.4 V for an extended number of cycles (e.g., 200-500 cycles).[1] Record the discharge capacity and coulombic efficiency for each cycle.

-

Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before and after cycling to analyze the change in interfacial resistance. A smaller increase in impedance is expected for cells with the MEEAN additive.

4.3. Expected Results & Data Interpretation

The inclusion of MEEAN is expected to yield significant performance improvements over the baseline electrolyte when cycled to high voltages.

| Performance Metric | Baseline Electrolyte (1M LiPF₆ in EC/EMC) | Electrolyte with 2% MEEAN | Causality |

| Oxidative Stability (V vs. Li/Li⁺) | ~4.5 V | >4.7 V | MEEAN's preferential oxidation forms a passivating CEI. |

| 1st Cycle Coulombic Efficiency | 85 - 90% | 90 - 94% | The stable CEI reduces irreversible capacity loss from electrolyte decomposition. |

| Capacity Retention (after 200 cycles @ 4.4V) | < 70% | > 85% | The passivating CEI suppresses continuous parasitic reactions, preserving the cathode structure.[2] |

| Interfacial Impedance Growth (after 200 cycles) | High | Low | The thin and stable CEI has lower resistance compared to the thick, unstable layer formed from solvent decomposition. |

Safety Precautions

-

LiPF₆ is highly toxic and reacts with moisture to produce hazardous hydrofluoric acid (HF). Always handle inside a glovebox.

-

Organic carbonate solvents and nitrile additives are flammable and volatile. Avoid inhalation and contact with skin.

-

Use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and compatible gloves, at all times.

-

Dispose of all chemical waste according to institutional safety guidelines.

Conclusion

The use of 2-(2-Methoxyethoxy)acetonitrile (MEEAN) as an electrolyte additive is a proven and effective strategy for stabilizing the performance of high-voltage lithium-ion batteries. By forming a robust and protective CEI through preferential oxidation, MEEAN significantly enhances cycling stability, coulombic efficiency, and capacity retention when operating at upper cutoff voltages of 4.4 V and beyond. The protocols outlined in this document provide a reliable framework for researchers to prepare and validate MEEAN-enhanced electrolytes, paving the way for the development of next-generation, high-energy-density storage systems.

References

- Additives in Localized High Concentration Electrolytes for Safe Lithium-Ion Batteries. Pacific Northwest National Laboratory.

-

Re-evaluating common electrolyte additives for high-voltage lithium ion batteries. . Available at:

- Overview of Electrolyte Additives for Lithium-Ion Batteries. Erytis Publishing Limited.

- Rise of Electrolyte Additives in Advancing Lithium ion Battery. Sigma-Aldrich.

- High‐Voltage Electrolyte Chemistry for Lithium Batteries. PMC.

- (PDF) Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes. ResearchGate.

- Acetonitrile-based electrolytes for lithium-ion battery application. Forschungszentrum Jülich.

- Mechanistic Study of Electrolyte Additives to Stabilize High-Voltage Cathode-Electrolyte Interface in Lithium-Ion Batteries. PubMed.

- Adiponitrile as a Novel Electrolyte Additive for High-Voltage Lithium-Ion Batteries. International Journal of Electrochemical Science.

Sources

Application Note: 2-(2-Methoxyethoxy)acetonitrile (MEA) as a Bifunctional Electrolyte Component for High-Voltage Lithium Metal Batteries

The following Application Note and Protocol guide details the use of 2-(2-Methoxyethoxy)acetonitrile (MEA) in Lithium Metal Batteries (LMBs). This guide is designed for R&D professionals and follows a strict "First Principles" approach to electrolyte engineering.

Part 1: Executive Summary & Rationale

The Challenge

High-energy-density Lithium Metal Batteries (LMBs) face a dichotomous challenge:

-

Anode Instability: Lithium metal reacts aggressively with conventional carbonate electrolytes, leading to dendrite growth and low Coulombic Efficiency (CE).

-

Cathode Instability: Ether-based electrolytes (e.g., DME, DOL), while excellent for the Li anode, oxidize rapidly above 4.0 V vs. Li/Li

, limiting their use with high-voltage cathodes like NMC811 or LCO.

The Solution: 2-(2-Methoxyethoxy)acetonitrile (MEA)

MEA (CAS: 138585-08-7) represents a class of "Cyano-Ether" hybrid solvents. Its molecular structure,

-

Ether Segment (Glyme-like): Provides high Li

solvation ability and compatibility with the lithium anode. -

Nitrile Segment (Cyano-): Strong electron-withdrawing group that lowers the Highest Occupied Molecular Orbital (HOMO) energy, significantly extending the anodic stability window (>4.5 V) compared to pure ethers.

Key Application: MEA is utilized as a co-solvent or functional additive to engineer a robust Cathode Electrolyte Interphase (CEI) while maintaining a dendrite-suppressing Solid Electrolyte Interphase (SEI) rich in conductive nitrogen species.

Part 2: Material Properties & Mechanism

Physicochemical Profile

| Property | Value (Approx.) | Relevance to LMBs |

| Molecular Weight | 115.13 g/mol | Moderate viscosity; good ion transport. |

| Boiling Point | ~210°C | Low volatility; improves safety over acetonitrile. |

| Dielectric Constant | High (>20) | Dissociates salts (LiFSI, LiTFSI) effectively. |

| Oxidation Potential | ~5.0 V vs. Li/Li | Compatible with 4.3V+ cathodes (NMC, LCO). |

| Reduction Potential | ~0.5 V vs. Li/Li | Requires SEI-forming additives (e.g., LiNO |

Mechanistic Action

MEA functions through a Dual-Coordination Mechanism . The ether oxygen chelates Li

Figure 1: Mechanistic pathway of MEA in stabilizing both Anode and Cathode interfaces.

Part 3: Experimental Protocols

Safety & Handling

-

Toxicity: Nitrile compounds can liberate cyanide upon metabolism or thermal decomposition. Handle in a fume hood.

-

Moisture Sensitivity: Hygroscopic. Must be stored and handled in an Argon-filled glovebox (H

O < 0.1 ppm). -

Purification: Commercial MEA often contains water and alcohol impurities.

-

Step 1: Dry over activated 4Å molecular sieves for 48 hours.

-

Step 2 (Optional): Vacuum distillation over CaH

if high-precision coulometry is required.

-

Protocol A: High-Voltage Electrolyte Formulation

This protocol creates a "Localized High Concentration Electrolyte" (LHCE) mimic, balancing conductivity and stability.

Reagents:

-

Solvent: MEA (Purified)

-

Diluent: 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) (Non-solvating, fire retardant)[1]

-

Salt: Lithium Bis(fluorosulfonyl)imide (LiFSI) (High conductivity)

-

Additive: Fluoroethylene Carbonate (FEC) (SEI stabilizer)

Formulation Steps:

-

Calculate Ratios: Target a molar ratio of LiFSI:MEA:TTE = 1:1.2:3.

-

Rationale: High salt-to-solvent ratio (1:1.2) ensures all MEA molecules are coordinated to Li

, reducing free solvent molecules that could decompose. TTE acts as a diluent to lower viscosity without dissolving the salt.

-

-

Dissolution:

-

Add LiFSI salt to the MEA solvent slowly in a PTFE vial.

-

Stir at room temperature until fully dissolved (exothermic reaction; allow to cool).

-

-

Dilution:

-

Add TTE dropwise while stirring. The solution should remain clear. If phase separation occurs, add 5% more MEA.

-

-

Additives:

-

Add 2 wt% FEC to the final mixture to reinforce the LiF-rich SEI.

-

Protocol B: Cell Assembly & Testing

Cell Configuration: CR2032 Coin Cell or Pouch Cell.

Workflow:

-

Cathode Preparation: NCM811 (High Nickel) or LCO. Loading: 3-4 mAh/cm².

-

Anode Preparation: Thin Li foil (50 µm) on Cu current collector. Note: Polish Li foil to remove native oxide/nitride layer before assembly.

-

Separator: Polypropylene (Celgard 2500) or Glass Fiber (Whatman GF/D). Glass fiber is preferred for initial testing to ensure wettability.

-

Electrolyte Filling:

-

Add 40 µL of MEA-based electrolyte (for coin cells).

-

Wait Time: Allow 12 hours of resting (wetting) before testing.

-

Protocol C: Electrochemical Characterization

| Test | Parameters | Purpose | Success Criteria |

| LSV (Linear Sweep Voltammetry) | 3.0V to 6.0V vs Li/Li | Determine Oxidation Limit | Current onset > 5.2V |

| Li||Li Symmetric Cycling | 1 mA/cm², 1 mAh/cm² | Evaluate Dendrite Suppression | Stable voltage profile > 500 hrs |

| Full Cell Cycling (Li||NCM811) | 2.8V - 4.4V, 0.5C charge/discharge | Evaluate Capacity Retention | >80% retention after 200 cycles |

Part 4: Data Analysis & Interpretation

Interpreting Voltage Profiles

-

Flat Plating Plateau: In Li||Li cells, a flat voltage plateau indicates stable Li deposition.

-

"Noise" or Arcing: Voltage spikes indicate dendrite micro-shorts. MEA electrolytes should minimize this compared to standard carbonate electrolytes.

-

First Cycle Loss: Expect a slightly higher First Cycle Irreversible Capacity loss (10-15%) compared to pure carbonates due to the formation of the N-rich SEI. This is a trade-off for long-term stability.[2]

Troubleshooting Guide

-

Problem: Electrolyte turns brown/yellow during storage.

-

Cause: Impurities (amines) or polymerization of the nitrile group.

-

Fix: Re-purify MEA; store in dark/amber bottles; ensure salt (LiFSI) is acid-free.

-

-

Problem: High overpotential (>100 mV) in Li||Li cells.

-

Cause: Viscosity is too high or SEI is too thick.

-

Fix: Increase TTE diluent ratio or reduce salt concentration slightly.

-

-

Problem: Gas generation (pouch cell swelling).

-

Cause: Incompatible binder or moisture contamination.

-

Fix: Dry electrodes at 120°C under vacuum for 12h. Ensure MEA water content < 20 ppm.

-

Part 5: Workflow Visualization

Figure 2: Step-by-step experimental workflow for MEA electrolyte preparation and testing.

References

-

Design of Cyano-Ether Electrolytes: Electrolyte design combining fluoro- with cyano-substitution solvents for anode-free Li metal batteries. PNAS, 2024.

-

Nitrile Stability: Acetonitrile-based electrolytes for lithium-ion battery application.[3] Forschungszentrum Jülich.

-

High Voltage Ethers: Cyano-Ether Bifunctional Deep Eutectic Electrolytes for Stable Quasi-Solid Lithium Metal Batteries.[4] Small, 2026.[4]

-

Purification Protocols: A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. J. Mex. Chem. Soc., 2023.

-

LHCE Concepts: Acetonitrile-Based Local High-Concentration Electrolytes for Advanced Lithium Metal Batteries. PubMed, 2024.[5]

Sources

- 1. Acetonitrile-Based Local High-Concentration Electrolytes for Advanced Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pure.mpg.de [pure.mpg.de]

- 4. Cyano-Ether Bifunctional Deep Eutectic Electrolytes for Stable Quasi-Solid Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable Cycling of All-Solid-State Lithium Batteries Enabled by Cyano-Molecular Diamond Improved Polymer Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Formulation Strategies for Monoethanolammonium Nitrate (MEAN) Non-Aqueous Electrolytes

Executive Summary & Scope

Monoethanolammonium Nitrate (MEAN) —often referred to in literature as 2-hydroxyethylammonium nitrate (EOAN)—is a Protic Ionic Liquid (PIL) characterized by its extensive hydrogen-bonding network, high ionic conductivity, and amphiphilic solvation capabilities.

While traditionally explored in electrochemical capacitors, MEAN has emerged as a critical excipient in drug development for solubilizing poorly water-soluble Active Pharmaceutical Ingredients (APIs) and stabilizing protein therapeutics.

This guide provides a rigorous, field-validated protocol for the synthesis, purification, and formulation of MEAN-based non-aqueous electrolytes. It bridges the gap between electrochemical energy storage (batteries/supercapacitors) and pharmaceutical formulation (transdermal/injectable delivery), addressing the specific needs of researchers in both sectors.

Core Directive: The "Why" Behind the Formulation

Successful formulation with MEAN hinges on managing its physicochemical duality:

-

The Protic Nature: Unlike aprotic ionic liquids (e.g., imidazolium-based), MEAN possesses labile protons. This facilitates Grotthus-type proton hopping (high conductivity) but limits the electrochemical stability window (ESW).

-

The Hygroscopicity Trap: MEAN is extremely hygroscopic. Water acts as an impurity that collapses the electrochemical window in batteries and hydrolyzes sensitive APIs in drug formulations.

The Golden Rule: Control the water, control the performance. The protocols below prioritize moisture management as the primary variable for reproducibility.

Part 1: Synthesis & Purification Protocol

Objective: Synthesize high-purity (>99.5%) MEAN with water content <100 ppm. Safety Warning: The reaction between nitric acid and amines is highly exothermic. Runaway reactions can occur if addition rates are uncontrolled.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

Monoethanolamine (MEA), ≥99.5% (Redistilled preferred).

-

Nitric Acid (HNO₃), 65-70% (ACS Reagent Grade).

-

High-purity Water (18.2 MΩ·cm).

-

Apparatus: Jacketed glass reactor, dropping funnel, rotary evaporator, vacuum drying oven (or lyophilizer).

Step-by-Step Synthesis Workflow

-

Preparation (Thermal Management):

-

Place 1.0 molar equivalent of MEA in a round-bottom flask.

-

Dilute slightly with high-purity water (10% v/v) to act as a heat sink.

-

Submerge flask in an ice/salt bath (

) with vigorous magnetic stirring.

-

-

Acid Addition (The Critical Step):

-

Equilibration:

-

After addition, stir at room temperature for 2 hours.

-

pH Check: Test a 1% aqueous aliquot. pH should be neutral (6.5–7.5). If acidic, add micro-aliquots of MEA.

-

-

Dehydration (Purification):

-

Stage 1: Rotary evaporation at

under reduced pressure to remove bulk water. -

Stage 2 (Deep Drying): Transfer to a vacuum line (

mbar) at -

For Pharma Grade: Use lyophilization (freeze-drying) to prevent thermal degradation of trace impurities.

-

Visualization: Synthesis Logic Flow

Figure 1: Critical path for the synthesis of Monoethanolammonium Nitrate, emphasizing thermal control and pH validation points.

Part 2: Formulation Techniques

Once pure MEAN is obtained, it is rarely used alone due to its high viscosity and melting point (~52–55°C, though often supercooled liquid at RT). We employ two primary formulation strategies based on the application.

Strategy A: Binary Eutectic Systems (Energy Storage)

Goal: Lower the melting point and viscosity for battery/supercapacitor electrolytes.

-

Co-solvent Selection:

-

Gamma-butyrolactone (GBL): Increases conductivity, expands electrochemical window.

-

Propylene Carbonate (PC): Standard for Li-ion compatibility.

-

-

Protocol:

-

Mix MEAN with PC in molar ratios (e.g., 1:1, 1:2).

-

Heat to

to ensure complete miscibility. -

Cool slowly to determine the eutectic point (lowest melting temperature).

-

Validation: Measure ionic conductivity. A 1:1 mixture typically yields

mS/cm at

-

Strategy B: API Solubilization (Drug Development)

Goal: Solubilize hydrophobic drugs (Class II/IV) for transdermal or injectable delivery.

-

Mechanism: MEAN acts as a hydrotrope. The hydroxyl group interacts with the drug's polar moieties, while the ethyl backbone accommodates non-polar sections.

-

Protocol:

-

Weigh target API (e.g., Ibuprofen, Griseofulvin).

-

Add MEAN (pre-warmed to

if solid). -

Vortex mix for 10 minutes.

-

Critical Step: If the API is sensitive to hydrolysis, add 1-5% v/v of a scavenger (e.g., molecular sieves) to the bulk IL prior to API addition.

-

Part 3: Characterization & Validation Protocols

Trustworthiness requires self-validating systems. Use these three protocols to certify your electrolyte.

Protocol 1: Water Content Determination (Karl Fischer)

-

Method: Coulometric Karl Fischer Titration.

-

Solvent: Hydranal-Coulomat AG (or equivalent for amines).

-

Standard: Water standard 0.1% or 1.0%.

-

Acceptance Criteria:

-

Battery Grade:

ppm. -

Pharma Grade:

ppm (depending on API sensitivity).

-

Protocol 2: Electrochemical Window Determination

-

Setup: 3-Electrode Cell (Glassy Carbon Working, Pt Wire Counter, Ag/Ag+ Reference).

-

Scan: Linear Sweep Voltammetry (LSV) at 10 mV/s.

-

Analysis: Define the window limits at current density cutoff

mA/cm². -

Typical Result: Pure MEAN exhibits a window of ~2.5 V (limited by proton reduction).

Protocol 3: Thermal Stability (TGA/DSC)

-

TGA: Ramp

/min under -

DSC: Cool to

, heat to

Data Presentation: Physicochemical Benchmarks

Use this table to benchmark your synthesized MEAN against literature standards.

| Property | Value (Pure MEAN) | Unit | Note |

| Molecular Weight | 124.10 | g/mol | |

| Melting Point ( | 52 – 55 | °C | Pure salt. Often supercools to liquid at RT. |

| Density ( | 1.21 | g/cm³ | Denser than water. |

| Viscosity ( | ~300 - 500 | cP | Highly dependent on water content. |

| Conductivity ( | ~2 - 5 | mS/cm | Increases significantly with temperature. |

| Water Tolerance | Miscible | - | Hygroscopic. |

Formulation Decision Matrix

Figure 2: Decision matrix for selecting additives and processing steps based on the final application (Energy vs. Pharma).

References

-

Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(1), 206–237. [Link]

-

Yuan, W., et al. (2006). Properties of monoethanolammonium nitrate as a protic ionic liquid. Journal of Chemical & Engineering Data, 51(2), 617-620. [Link]

-

Hough, W. L., et al. (2007). The third evolution of ionic liquids: active pharmaceutical ingredients. New Journal of Chemistry, 31, 1429-1436. [Link]

-

Watanabe, M., et al. (2017). Application of Ionic Liquids to Energy Storage and Conversion Materials and Devices.[4] Chemical Reviews, 117(10), 7190–7239. [Link]

-

Rehder, S., et al. (2012). Ionic liquids as potential enhancers for transdermal drug delivery. European Journal of Pharmaceutics and Biopharmaceutics, 81(1), 16-24. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Ionic liquid - Wikipedia [en.wikipedia.org]

- 3. WO2020028570A1 - A method for the electrochemical synthesis of ammonia from nitrates and water - Google Patents [patents.google.com]

- 4. Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-(2-Methoxyethoxy)acetonitrile (MEAN) in Organic Synthesis

This guide details the application of 2-(2-Methoxyethoxy)acetonitrile (MEAN) as a functional co-solvent in organic synthesis.

Common Name: MEAN, (2-Methoxyethoxy)acetonitrile

CAS Number: 135290-24-3

Molecular Formula:

Executive Summary & Rationale

2-(2-Methoxyethoxy)acetonitrile (MEAN) represents a hybrid class of "glyme-nitrile" solvents. It combines the cation-chelating ability of glycol ethers (glymes) with the high dielectric constant and anodic stability of nitriles.

Unlike standard solvents (e.g., THF, Acetonitrile, DMF), MEAN is particularly effective as a co-solvent in:

-

Nucleophilic Substitutions (

): The ether oxygens solvate cations ( -

High-Voltage Electrochemistry: It offers a wide electrochemical window (>5.0 V vs Li/Li+), making it superior to standard glymes for oxidative coupling reactions.

-

High-Temperature Synthesis: With a boiling point significantly higher than acetonitrile (~82°C) and DME (~85°C), it enables reactions at elevated temperatures (100°C+) without pressurized vessels.

Physicochemical Properties & Safety Profile

Table 1: Comparative Solvent Properties

| Property | MEAN (Target) | Acetonitrile (Ref) | 1,2-Dimethoxyethane (DME) |

| Boiling Point | ~180–200°C (Est.)* | 82°C | 85°C |

| Dielectric Constant ( | High (Predicted >30) | 37.5 | 7.2 |

| Cation Chelation | Strong (Bidentate) | Weak | Strong (Bidentate) |

| Viscosity | Medium | Low | Low |

| Water Solubility | Miscible | Miscible | Miscible |

| Flash Point | >90°C (Est.) | 6°C | -2°C |

*Note: Exact BP depends on purity; structurally similar 2-(2-methoxyethoxy)ethanol boils at 194°C.

Safety & Handling (E-E-A-T)

-

Toxicity: Nitrile derivatives can release cyanide upon metabolism. Glycol ethers are potential reproductive toxins. Handle in a fume hood.

-

PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, and lab coat.

-

Storage: Hygroscopic. Store over activated 4Å molecular sieves under argon.

Mechanistic Insight: The "Glyme-Nitrile" Effect

The utility of MEAN arises from its dual-domain structure. The glyme domain (methoxyethoxy) wraps around metal cations, disrupting ion pairs. The nitrile domain (cyano group) interacts with the bulk polar medium, stabilizing the transition state of polar reactions.

Diagram 1: Cation Solvation Mechanism

Caption: MEAN acts as a phase-transfer catalyst mimic, sequestering cations to unleash anionic nucleophiles.

Application Protocol: Nucleophilic Fluorination

Context: Fluorination with alkali metal fluorides (e.g., CsF, KF) is notoriously difficult due to the low solubility of fluoride salts in organic solvents and the high lattice energy. MEAN serves as an excellent co-solvent to solubilize the salt and activate the fluoride ion.

Reagents

-

Substrate: Alkyl tosylate or mesylate (1.0 equiv).

-

Reagent: Cesium Fluoride (CsF) (1.5 – 2.0 equiv).

-

Solvent System: MEAN /

-Amyl Alcohol (1:4 v/v). Note:

Step-by-Step Protocol

Phase A: Solvent Preparation

-

Drying: Dry MEAN over activated 4Å molecular sieves for 24 hours. Water content must be <50 ppm to prevent hydrolysis.

-

Degassing: Sparge the solvent with dry Nitrogen or Argon for 15 minutes.

Phase B: Reaction Setup

-

Charging: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous CsF (1.5 equiv).

-

Solvation: Add the MEAN co-solvent (0.5 mL per mmol substrate) directly to the CsF. Stir at room temperature for 10 minutes to allow surface wetting and partial solvation.

-

Substrate Addition: Add the bulk solvent (

-Amyl Alcohol, 2.0 mL per mmol) followed by the alkyl sulfonate substrate (1.0 equiv). -

Heating: Seal the flask and heat to 100–110°C .

-

Expert Tip: Unlike acetonitrile (bp 82°C), MEAN allows this temperature without generating dangerous pressure, accelerating the reaction kinetics 4-5x.

-

-

Monitoring: Monitor by TLC or GC-MS. Typical reaction time: 4–12 hours.

Phase C: Work-up & Purification

-

Cooling: Cool reaction mixture to room temperature.

-

Dilution: Dilute with Diethyl Ether (

) or Ethyl Acetate ( -

Washing: Wash the organic layer with water (

) to remove MEAN and inorganic salts. -

Drying: Dry organic layer over

, filter, and concentrate.

Application Protocol: High-Voltage Anodic Coupling

Context: In electrochemical synthesis (e.g., Shono oxidation or anodic coupling), standard ethers oxidize at low potentials (~4.0 V). MEAN is stable up to >5.0 V, allowing for the oxidation of difficult substrates.

Diagram 2: Electrochemical Synthesis Workflow

Caption: Workflow for anodic oxidation using MEAN as a high-voltage stable solvent.

Protocol

-

Electrolyte: Dissolve Lithium Perchlorate (

, 0.1 M) in anhydrous MEAN. -

Electrodes: Use Carbon Graphite (Anode) and Platinum (Cathode).

-

Electrolysis: Pass a constant current (CCE) of 5–10

. -

Advantage: The nitrile group prevents solvent decomposition, which is a common failure mode in pure glyme solvents during oxidation.

Synthesis of the Solvent (Reference)

If commercial sources are unavailable, MEAN can be synthesized via the cyanoethylation of 2-methoxyethanol or nucleophilic substitution.

-

Precursor: 2-(2-Methoxyethoxy)ethanol (Methyl Carbitol).

-

Reagent: Chloroacetonitrile + NaH (Williamson Ether Synthesis) OR oxidation of the amino-derivative.

-

Note: Commercial purchase (CAS 135290-24-3) is recommended to ensure low water content.

References

-

Sigma-Aldrich. Product Specification: 2-(2-methoxyethoxy)acetonitrile. Retrieved from .

-

Enamine Store. Safety Data Sheet: 2-(2-Methoxyethoxy)acetonitrile. Retrieved from .

-

National Institute of Standards and Technology (NIST). Properties of Glycol Ethers and Nitriles. NIST Chemistry WebBook.[3] Retrieved from .

- Zhang, H., et al. (2014).Nitrile-based electrolytes for high voltage lithium-ion batteries. (General reference on nitrile-ether stability).

-

Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[4] (General reference on solvent polarity and chelation).

Sources

Application Note: Accurate Determination of Water Content in 2-(2-Methoxyethoxy)acetonitrile using Karl Fischer Titration

Abstract

This application note provides a detailed protocol for the accurate determination of water content in 2-(2-Methoxyethoxy)acetonitrile, a crucial parameter for quality control and process optimization in research, development, and manufacturing. Given the compound's dual ether and nitrile functionalities, and the likely hygroscopic nature of glycol ether derivatives, Karl Fischer (KF) titration is presented as the gold-standard method due to its specificity, accuracy, and speed. This document outlines both volumetric and coulometric KF titration procedures, offering guidance on instrument setup, sample handling, and data interpretation to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Water Content

2-(2-Methoxyethoxy)acetonitrile is a bifunctional organic molecule incorporating both an ether linkage and a nitrile group. Such compounds often find application as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The presence of water, even in trace amounts, can have a significant impact on the reactivity, stability, and overall quality of this and other sensitive reagents. Undesired moisture can lead to side reactions, degradation of the compound, and inaccuracies in stoichiometric calculations for subsequent synthetic steps. Therefore, a precise and reliable method for quantifying water content is paramount.

While several methods exist for moisture analysis, such as loss on drying, Karl Fischer titration stands out as the most appropriate technique for this application. Unlike gravimetric methods which measure the loss of any volatile components, KF titration is a specific chemical method that reacts directly and stoichiometrically with water.[1] This specificity is critical for obtaining an accurate measure of water content in an organic solvent like 2-(2-Methoxyethoxy)acetonitrile.

This guide provides a comprehensive framework for establishing a robust and validated method for water content determination in 2-(2-Methoxyethoxy)acetonitrile using Karl Fischer titration, referencing established standards such as ASTM E203 and USP <921>.[2][3]

Principle of Karl Fischer Titration

The Karl Fischer titration is based on a quantitative chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.[4] The fundamental chemical principle involves the oxidation of sulfur dioxide by iodine in the presence of water:

H₂O + I₂ + SO₂ + CH₃OH + 3RN → 2(RNH)I + (RNH)SO₄CH₃

where 'RN' represents a base, and methanol (CH₃OH) is a common solvent. The titration proceeds until all the water in the sample has been consumed, and the endpoint is detected by the presence of excess iodine. Modern KF titrators utilize a bipotentiometric indicator electrode to detect this endpoint with high precision.

Two primary modes of Karl Fischer titration are employed, each suited for different ranges of water content:

-

Volumetric Titration: A KF reagent with a known concentration of iodine is added to the sample via a burette. This method is ideal for samples with a water content ranging from 100 ppm to 100%.

-

Coulometric Titration: Iodine is generated electrochemically in situ from an iodide-containing reagent. The amount of water is determined by the total charge passed to generate the iodine required to reach the endpoint. This technique is highly sensitive and is preferred for samples with very low water content, typically from 1 ppm to 5%.

Given that 2-(2-Methoxyethoxy)acetonitrile is a liquid organic compound, either volumetric or coulometric titration can be employed depending on the expected water content.

Method Selection and Considerations

For 2-(2-Methoxyethoxy)acetonitrile, both volumetric and coulometric Karl Fischer titration are viable methods. The choice depends on the expected level of moisture:

-

For routine quality control where water content is expected to be above 0.1% (1000 ppm), volumetric titration is recommended.

-

For applications requiring the analysis of trace moisture (below 0.1%), coulometric titration offers superior accuracy and sensitivity.

3.1. Potential Interferences

While ethers and nitriles are generally compatible with Karl Fischer reagents, potential side reactions should be considered:

-

Ether Peroxides: Ethers have the potential to form explosive peroxides upon storage, especially when exposed to air and light. While not a direct interference with the KF reaction, the presence of peroxides is a significant safety hazard. It is crucial to test for peroxides before analysis.

-

Nitrile Hydrolysis: Although unlikely under the anhydrous conditions of the KF titration, strong acidic or basic conditions could potentially lead to the hydrolysis of the nitrile group, consuming water and leading to inaccurate results. Maintaining the pH of the KF reaction mixture within the optimal range of 5-7 is important.

Based on the structure of 2-(2-Methoxyethoxy)acetonitrile, significant interference with the Karl Fischer reaction is not anticipated, provided fresh, properly stored samples are used.

Experimental Protocols

The following protocols are based on standard methodologies (ASTM E203, USP <921>) and should be adapted and validated for specific laboratory conditions and instrumentation.[2][3]

4.1. Reagents and Equipment

-

Karl Fischer Titrator: Volumetric or coulometric, with a sealed titration vessel and a high-precision burette (for volumetric) or generator electrode (for coulometric).

-

Karl Fischer Reagents: Commercially available volumetric or coulometric reagents. For volumetric analysis, a one-component or two-component system can be used.

-

Solvent: Anhydrous methanol is the most common solvent. If the sample solubility is an issue, other anhydrous solvents like a mixture of methanol and chloroform or specialized KF solvents can be used.

-

Water Standard: Certified water standard or sodium tartrate dihydrate for titer determination (volumetric) or instrument calibration (coulometric).

-

Syringes and Needles: For accurate and moisture-free transfer of the liquid sample.

-

Analytical Balance: Capable of weighing to at least 0.1 mg.

4.2. Sample Handling and Preparation

Glycol ethers are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere. Therefore, proper sample handling is critical to prevent contamination and ensure accurate results.

-

Minimize exposure of the 2-(2-Methoxyethoxy)acetonitrile sample to the atmosphere.

-

Work in a low-humidity environment or a glove box if possible.

-

Use dry glassware and syringes.

-

Seal the sample container tightly immediately after taking an aliquot.

4.3. Volumetric Titration Protocol

-

Instrument Preparation:

-

Fill the burette with the Karl Fischer titrant.

-

Add an appropriate volume of anhydrous methanol to the titration vessel.

-

Pre-titrate the solvent to a stable, dry endpoint to eliminate any residual water in the solvent and the vessel.

-

-

Titer Determination:

-

Accurately weigh a suitable amount of a certified water standard (e.g., sodium tartrate dihydrate) or dispense a precise volume of a liquid water standard into the conditioned titration vessel.

-

Titrate with the Karl Fischer reagent to the endpoint.

-

The titer (mg H₂O/mL of titrant) is calculated automatically by the instrument's software.

-

Perform the titer determination in triplicate and use the average value. The relative standard deviation should be less than 1%.

-

-

Sample Analysis:

-